4-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)benzoic acid
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Overview
Description
4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)BENZOIC ACID is a complex organic compound characterized by the presence of a thiazole ring, sulfonyl groups, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)BENZOIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, sulfur dioxide, and various amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfonyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
- 4-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid
- (2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic acid
Comparison: Compared to similar compounds, 4-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}SULFONYL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
62680-86-8 |
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Molecular Formula |
C16H13N3O6S3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C16H13N3O6S3/c20-15(21)11-1-5-13(6-2-11)27(22,23)18-12-3-7-14(8-4-12)28(24,25)19-16-17-9-10-26-16/h1-10,18H,(H,17,19)(H,20,21) |
InChI Key |
FAMNZFYIOABJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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